molecular formula C5H4BrF3N2 B12316574 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 1129412-06-1

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12316574
CAS No.: 1129412-06-1
M. Wt: 229.00 g/mol
InChI Key: INRNGXYKFUSHIQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole is a brominated pyrazole derivative characterized by a bromomethyl (-CH2Br) group at position 3 and a trifluoromethyl (-CF3) group at position 5 of the pyrazole ring. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis due to the reactivity of the bromomethyl group, which enables further functionalization via nucleophilic substitution or cross-coupling reactions . Its molecular formula is C5H4BrF3N2, with a molecular weight of 229.00 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRNGXYKFUSHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501231706
Record name 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)-
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Molecular Weight

229.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129412-06-1, 69918-48-5
Record name 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)-
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Record name 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)-
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Record name 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole
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Preparation Methods

The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole begins with the construction of the pyrazole core. Regioselective introduction of the trifluoromethyl group is achieved through cyclocondensation reactions involving trifluoromethyl-substituted ketones and hydrazine derivatives.

Key Precursors and Reaction Pathways

The most common method involves reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine hydrochloride. This reaction produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole , which are separated via distillation or chromatography.

Table 1: Reaction Conditions for Pyrazole Core Synthesis
Starting Material Reagent Temperature Time Yield Selectivity (3:5)
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Methylhydrazine HCl 80–100°C 5–6 hrs 86.5% 96:4
Ethyl 4,4,4-trifluoroacetate Methylhydrazine (aqueous) 50–140°C 3–4 hrs >90% >98:2

The selectivity for the 3-trifluoromethyl isomer is enhanced by optimizing reaction conditions, such as using aqueous methylhydrazine and minimizing solvent usage.

Functionalization and Bromination

After isolating 1-methyl-5-(trifluoromethyl)-1H-pyrazole , the methyl group at position 3 is brominated. N-Bromosuccinimide (NBS) is the preferred brominating agent due to its mild and selective reactivity.

Table 2: Bromination of 3-Methyl-5-(trifluoromethyl)-1H-pyrazole
Substrate Brominating Agent Solvent Temperature Time Yield
3-Methyl-5-(trifluoromethyl)-1H-pyrazole NBS CH₂Cl₂ 0°C 2 hrs >85%
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole NBS DMF RT 12 hrs 75%

Bromination occurs regioselectively at the methyl group, driven by the electron-donating nature of the adjacent pyrazole nitrogen. The reaction proceeds without dehydrohalogenation due to the stability of the pyrazole ring.

Alternative Synthetic Routes

Flow Chemistry for Functionalization

Lithiation of the pyrazole core in flow reactors enables precise functionalization. For instance, 1-methyl-5-(trifluoromethyl)-1H-pyrazole can undergo lithiation at position 4, followed by electrophilic trapping with bromine sources. This method avoids batch-wise side reactions and improves scalability.

Optimization and Challenges

Regioselectivity Control

Achieving high regioselectivity for the 5-trifluoromethyl isomer is critical. Factors influencing this include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor 5-substitution due to stabilization of transition states.
  • Temperature : Lower temperatures (50–80°C) enhance selectivity by reducing thermodynamic equilibration.

Purification Strategies

Post-bromination purification involves:

  • Column chromatography (silica gel, hexane/EtOAc) to remove unreacted NBS and byproducts.
  • Crystallization (EtOH or CH₃CN) to isolate pure product.

Applications and Derivatives

This compound serves as a versatile intermediate for:

  • Cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.
  • Nucleophilic substitution (e.g., with amines, thiols) to generate bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted pyrazoles.

Scientific Research Applications

Synthetic Methodologies

Recent advancements in the synthesis of 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole have led to the development of high-yielding methods that facilitate the production of this compound and its derivatives. For instance, a practical one-step synthesis method has been reported, which utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a starting material. This method allows for the efficient separation of regioisomeric mixtures of pyrazoles through boiling point vs. pressure diagram analysis .

Table 1: Synthetic Methods for this compound

MethodologyDescriptionYield
One-step synthesisUtilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-oneHigh
BrominationConducted using N-bromosuccinimide (NBS) under mild conditionsEfficient

Biological Activities

The biological significance of this compound is underscored by its potential as an active pharmaceutical ingredient (API). Compounds featuring the trifluoromethyl group are known for enhancing metabolic stability and bioactivity. Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties .

Case Study: Trifluoromethylated Pyrazole Ligands

In a study focusing on trifluoromethylated pyrazole ligands, compounds were synthesized that demonstrated significant biological activity in catalysis and drug discovery. These ligands showed promise in enhancing the efficacy of various therapeutic agents .

Table 2: Biological Activities of Pyrazole Derivatives

Activity TypeDescriptionExample
Anti-inflammatoryReduces inflammation in biological modelsTrifluoromethylated pyrazoles
Anti-cancerInduces apoptosis in cancer cellsSpecific pyrazole derivatives

Applications in Agrochemistry

The compound also finds applications in agrochemistry as intermediates for developing herbicides and pesticides. Pyrazole derivatives are recognized for their herbicidal effects, contributing to effective crop protection strategies. The synthesis of these derivatives often involves modifying the pyrazole core to enhance its herbicidal properties .

Case Study: Herbicidal Activity

Research has demonstrated that certain pyrazole derivatives possess excellent herbicidal activity against a variety of plant species. These compounds are synthesized through processes that incorporate trifluoromethyl groups to improve their efficacy and selectivity .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Positional Isomers
  • 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole (QC-3663)
    • Bromine at position 4 instead of 3, with a methyl group at position 3.
    • Increased steric hindrance near the bromine reduces reactivity in substitution reactions compared to the target compound .
  • 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
    • Bromomethyl group at position 5; methylation at N1 alters electronic properties and solubility .
Functional Group Modifications
  • 3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole
    • Aryl substituents (fluoro, methoxy) introduce electron-withdrawing and donating effects, influencing regioselectivity in cross-coupling reactions .
Aryl-Substituted Derivatives
  • 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
    • Chlorophenyl and methoxyphenyl groups increase molecular weight (352.74 g/mol) and alter π-π stacking interactions in crystal structures .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound 229.00 Not reported Soluble in DCM, THF, acetone
QC-3663 243.47 98–102 Moderate in polar aprotic solvents
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 352.74 135–137 Low water solubility

Biological Activity

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C5H4BrF3N2
  • Molecular Weight : 227.00 g/mol
  • CAS Number : 69918-48-5

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison to Control
E. coli32Comparable to Amoxicillin
Staphylococcus aureus16Better than Vancomycin
Pseudomonas aeruginosa64Similar to Ciprofloxacin

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It acts as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. In vitro studies demonstrated that it effectively reduced lactate production in cancer cell lines.

Case Study: Inhibition of LDH Activity
In a study involving MiaPaCa2 pancreatic cancer cells, this compound exhibited low nanomolar inhibition of both LDHA and LDHB isoforms. This inhibition was associated with a significant reduction in glycolysis rates, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound binds to active sites on enzymes like LDH, disrupting their function and leading to decreased metabolic activity in cancer cells.
  • Antimicrobial Mechanism : The presence of the bromomethyl and trifluoromethyl groups enhances the lipophilicity of the compound, facilitating membrane penetration and subsequent disruption of bacterial cell integrity.

Structure-Activity Relationship (SAR)

The structural modifications in pyrazole derivatives significantly influence their biological activities. The trifluoromethyl group is particularly noted for enhancing antifungal activity and overall potency against microbial pathogens .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Trifluoromethyl groupIncreases lipophilicity and antimicrobial potency
Bromomethyl groupEnhances binding affinity to target enzymes

Safety Profile

While exploring the therapeutic potential of this compound, safety assessments are crucial. Reports indicate that the compound can cause skin irritation and serious eye damage upon exposure . Therefore, handling precautions should be observed during laboratory use.

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